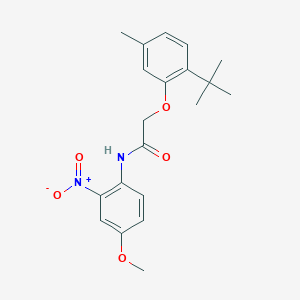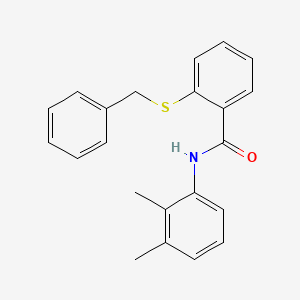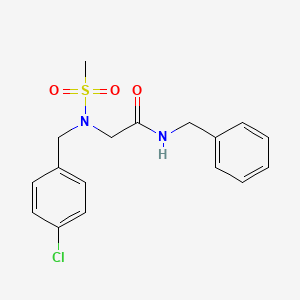![molecular formula C14H21N3O2S B4928842 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4928842.png)
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, also known as MPTP, is a chemical compound that has been extensively studied due to its ability to induce Parkinson's disease-like symptoms in humans and non-human primates. MPTP is a neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a depletion of dopamine in the brain.
Mecanismo De Acción
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction. This ultimately leads to the death of the dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of dopamine in the brain leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide also causes non-motor symptoms, such as cognitive impairment and depression, which are common in Parkinson's disease patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide is a useful tool for studying Parkinson's disease in animal models because it selectively targets dopaminergic neurons and induces Parkinson's disease-like symptoms. However, there are limitations to using 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide, including the fact that it does not fully replicate the complexity of Parkinson's disease and that the toxin can also affect other cell types in the brain.
Direcciones Futuras
1. Developing new animal models that better mimic the complexity of Parkinson's disease.
2. Investigating the role of oxidative stress and mitochondrial dysfunction in the pathogenesis of Parkinson's disease.
3. Developing new therapies that target the underlying mechanisms of Parkinson's disease, such as the accumulation of MPP+ in dopaminergic neurons.
4. Studying the effects of 3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide on other cell types in the brain to better understand the non-motor symptoms of Parkinson's disease.
Métodos De Síntesis
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide) with thioacetic acid or thioacetamide. It can also be synthesized through the reaction of 1-methyl-4-phenylpyridinium (MPP+) with thiomorpholine.
Aplicaciones Científicas De Investigación
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide has been widely used as a tool to study Parkinson's disease in animal models. The toxin selectively targets dopaminergic neurons, which are the cells that degenerate in Parkinson's disease. By inducing Parkinson's disease-like symptoms in animals, researchers can study the mechanisms underlying the disease and test potential therapies.
Propiedades
IUPAC Name |
3-methylsulfanyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-20-10-4-13(18)16-11-12-3-2-5-15-14(12)17-6-8-19-9-7-17/h2-3,5H,4,6-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYIYHOMXJRIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)

![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)


![2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4928832.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4928846.png)
![2-[(3-chloro-4-ethoxybenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B4928848.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4928856.png)

